beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate
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Overview
Description
beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate: is a complex organic compound with a unique structure that combines a glucopyranoside moiety with an ethyl group, a deoxy sugar, and a phthalimide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate typically involves multiple steps:
Formation of the glucopyranoside core: This step involves the glycosylation of a suitable sugar precursor with an ethyl group.
Introduction of the deoxy sugar: The deoxygenation of the sugar moiety is achieved using specific reagents and conditions.
Attachment of the phthalimide derivative: This step involves the reaction of the deoxy sugar with a phthalimide derivative under controlled conditions.
Formation of the phenylmethylene bridge:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylene and thio groups.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.
Substitution: The glucopyranoside moiety can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be facilitated by acids or bases, depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate is studied for its potential interactions with biological macromolecules. It can serve as a probe for studying enzyme-substrate interactions and other biochemical processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside: This compound has a similar glucopyranoside core but differs in the substituents attached to it.
Ethyl beta-D-glucopyranoside: This compound shares the ethyl glucopyranoside structure but lacks the complex substituents found in the target compound.
4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: This compound has a similar glucopyranoside structure but with different functional groups attached.
Uniqueness
The uniqueness of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate lies in its combination of a glucopyranoside core with a phthalimide derivative and a phenylmethylene bridge. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields.
Properties
CAS No. |
125520-04-9 |
---|---|
Molecular Formula |
C25H25NO7S |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[(2R,4aR,6S,7R,8R,8aS)-7-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C25H25NO7S/c1-3-34-25-19(26-22(28)16-11-7-8-12-17(16)23(26)29)21(31-14(2)27)20-18(32-25)13-30-24(33-20)15-9-5-4-6-10-15/h4-12,18-21,24-25H,3,13H2,1-2H3/t18-,19-,20-,21-,24-,25+/m1/s1 |
InChI Key |
PPQPCGYKNOBBLK-KHODRUNXSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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